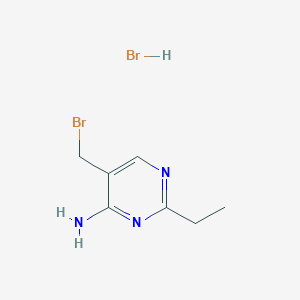
Chlorhydrate d’ABT-639
Vue d'ensemble
Description
Le chlorhydrate d'ABT-639 est un nouveau bloqueur sélectif des canaux calciques de type T. Il est principalement connu pour son efficacité dans les modèles précliniques de douleur nociceptive et neuropathique. Ce composé s'est révélé prometteur pour réduire la douleur en ciblant des canaux calciques spécifiques, ce qui en fait un candidat potentiel pour les thérapies de gestion de la douleur .
Applications De Recherche Scientifique
ABT-639 hydrochloride has a wide range of scientific research applications, including:
Pain management: It has shown efficacy in preclinical models of nociceptive and neuropathic pain, making it a potential candidate for pain management therapies.
Neurological research: Its ability to selectively block T-type calcium channels makes it valuable for studying the role of these channels in neurological disorders.
Pharmacokinetics: Studies have been conducted to understand its pharmacokinetics, tolerability, and safety in humans.
Drug development: ABT-639 hydrochloride serves as a lead compound for developing new drugs targeting T-type calcium channels.
Mécanisme D'action
Target of Action
ABT-639 hydrochloride is a novel, peripherally acting, selective T-type Ca2+ channel blocker . These channels are important targets for pain relief in rodent models of inflammatory and neuropathic pain .
Mode of Action
ABT-639 hydrochloride interacts with its target, the T-type Ca2+ channels, by blocking them . This blocking action is selective, meaning it has little or no activity at other calcium channels, such as L-type, P-type, N-type, and R-type calcium channels .
Biochemical Pathways
It’s known that the compound’s action on t-type ca2+ channels can lead to a decrease in neuronal excitability, which can help alleviate pain .
Pharmacokinetics
In a first-in-human study, the pharmacokinetics, tolerability, and safety of ABT-639 after single and multiple doses were evaluated in healthy volunteers . ABT-639 demonstrated acceptable safety and pharmacokinetic profiles in humans . .
Result of Action
The primary result of ABT-639’s action is its analgesic (pain-relieving) effects. In preclinical studies, ABT-639 has demonstrated broad-spectrum analgesic efficacy for chronic pain . It produced robust analgesic activities following oral administration across a wide range of preclinical models of nociceptive and neuropathic pain in rodents .
Action Environment
The environment in which ABT-639 acts can influence its action, efficacy, and stability. For instance, the compound may act preferentially on inactivated channels at more depolarized holding potentials .
Analyse Biochimique
Biochemical Properties
ABT-639 Hydrochloride acts by blocking the T-type (Ca v 3.2) Ca2+ channels in a voltage-dependent fashion . It interacts with these channels and attenuates low voltage-activated (LVA) currents in rat DRG neurons .
Cellular Effects
ABT-639 Hydrochloride influences cell function by modulating the release of neurotransmitters, thereby alleviating the sensation of pain . It has been observed to have effects on various types of cells and cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ABT-639 Hydrochloride involves binding interactions with T-type Ca2+ channels, leading to their blockade . This results in the attenuation of LVA currents, which in turn influences the release of neurotransmitters and alters cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, ABT-639 Hydrochloride has been observed to produce dose-dependent antinociception in a rat model of knee joint pain . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of ABT-639 Hydrochloride vary with different dosages in animal models . At higher doses, ABT-639 Hydrochloride does not significantly alter hemodynamic or psychomotor function .
Metabolic Pathways
The specific metabolic pathways that ABT-639 Hydrochloride is involved in are not currently known . It is known to interact with T-type Ca2+ channels, which play a role in various cellular processes .
Transport and Distribution
Information on how ABT-639 Hydrochloride is transported and distributed within cells and tissues is not currently available .
Subcellular Localization
The subcellular localization of ABT-639 Hydrochloride and any effects on its activity or function are not currently known .
Méthodes De Préparation
La synthèse du chlorhydrate d'ABT-639 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse comprend généralement :
Formation de la structure de base : Cela implique la réaction de matières premières spécifiques dans des conditions qui favorisent la formation de la structure de base souhaitée.
Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir la structure finale du chlorhydrate d'ABT-639.
Purification : Le composé final est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour garantir une grande pureté
Les méthodes de production industrielle du chlorhydrate d'ABT-639 sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Ces méthodes impliquent souvent des réactions à grande échelle dans des réacteurs spécialisés, suivies de processus de purification et de contrôle de la qualité .
Analyse Des Réactions Chimiques
Le chlorhydrate d'ABT-639 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs et des conditions spécifiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le chlorhydrate d'ABT-639 a un large éventail d'applications de recherche scientifique, notamment :
Gestion de la douleur : Il a montré son efficacité dans des modèles précliniques de douleur nociceptive et neuropathique, ce qui en fait un candidat potentiel pour les thérapies de gestion de la douleur.
Recherche neurologique : Sa capacité à bloquer sélectivement les canaux calciques de type T le rend précieux pour étudier le rôle de ces canaux dans les troubles neurologiques.
Pharmacocinétique : Des études ont été menées pour comprendre sa pharmacocinétique, sa tolérance et sa sécurité chez l'homme.
Développement de médicaments : Le chlorhydrate d'ABT-639 sert de composé principal pour le développement de nouveaux médicaments ciblant les canaux calciques de type T.
Mécanisme d'action
Le chlorhydrate d'ABT-639 exerce ses effets en bloquant sélectivement les canaux calciques de type T, en particulier le sous-type Cav3.2. Ce blocage réduit l'afflux d'ions calcium dans les neurones, ce qui diminue à son tour l'excitabilité neuronale et la transmission de la douleur. Le mécanisme d'action du composé implique la liaison à l'état inactivé du canal calcique, empêchant ainsi son activation et le flux d'ions calcium subséquent .
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'ABT-639 est unique par sa grande sélectivité pour les canaux calciques de type T, en particulier le sous-type Cav3.2. Les composés similaires comprennent :
Ulixacaltamide : Un antagoniste des canaux calciques de type T utilisé dans la recherche neurologique.
Alors que le chlorhydrate d'ABT-639 et ces composés similaires partagent la capacité de bloquer les canaux calciques de type T, le chlorhydrate d'ABT-639 se distingue par son ciblage spécifique des sites périphériques et son potentiel pour la gestion de la douleur .
Propriétés
IUPAC Name |
5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCYRFDOFTBHY-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235560-31-2 | |
| Record name | ABT-639 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-639 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNZ74XN2EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)
![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)



